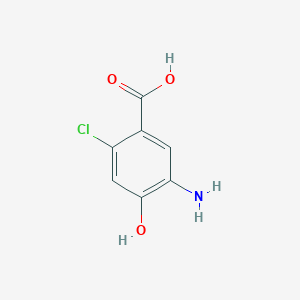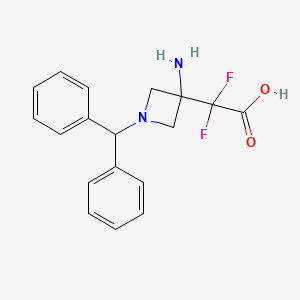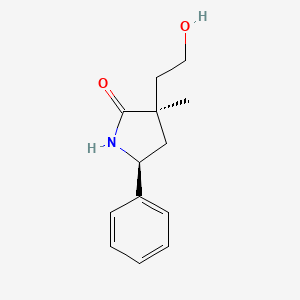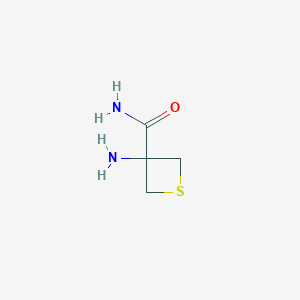![molecular formula C9H4F2N2O B12863421 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve high yields and short reaction times . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like copper ferrite nanocomposites . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share a similar heterocyclic structure and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Benzoxazole Derivatives: Other benzoxazole derivatives, such as those with different substituents on the benzoxazole core, also display diverse biological activities and are used in various scientific applications.
Uniqueness: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C9H4F2N2O |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
7-(difluoromethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O/c10-9(11)5-2-1-3-6-8(5)14-7(4-12)13-6/h1-3,9H |
InChI Key |
OUEZAQOKNSLHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)




![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)

![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)


![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
